molecular formula C27H36ClN3O4 B6478495 ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride CAS No. 1052545-35-3

ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride

Cat. No.: B6478495
CAS No.: 1052545-35-3
M. Wt: 502.0 g/mol
InChI Key: OXZMWWTWKWBGFX-UHFFFAOYSA-N
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Description

Ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C27H36ClN3O4 and its molecular weight is 502.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 501.2394343 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride, commonly referred to by its chemical structure, is a compound of significant interest in pharmacological research. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

  • Molecular Formula : C27H35ClN3O4
  • Molecular Weight : 469.04 g/mol
  • CAS Number : 1189870-48-1

The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes in the body. Notably, it has been studied for its effects on the enzyme 5-lipoxygenase (5-LO) , which plays a crucial role in the biosynthesis of leukotrienes—mediators involved in inflammatory responses.

Inhibition of 5-Lipoxygenase

Research indicates that derivatives of indole compounds, including ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate, exhibit potent inhibition of 5-LO activity. For instance, structural modifications in related compounds have shown IC50 values as low as 0.23 μM for inhibiting leukotriene synthesis in human polymorphonuclear leukocytes . This suggests that similar derivatives may have therapeutic potential in treating inflammatory diseases.

Anti-inflammatory Properties

The compound is being explored for its anti-inflammatory effects due to its ability to inhibit leukotriene production. This mechanism is particularly relevant in conditions such as asthma and rheumatoid arthritis, where leukotrienes contribute to inflammation and bronchoconstriction.

Anticancer Activity

Recent studies suggest that indole derivatives can also induce apoptosis in cancer cells. The compound's structural features may enhance its ability to interact with cancer cell signaling pathways, making it a candidate for further investigation in oncology .

Case Studies and Research Findings

StudyFindings
Study on Indole Derivatives Demonstrated that structural modifications can significantly enhance the potency of indole derivatives against 5-LO .
Evaluation of Anti-inflammatory Effects Found that specific modifications lead to improved anti-inflammatory profiles, with potential applications in treating asthma .
Anticancer Research Indicated that certain indole derivatives can trigger apoptosis in various cancer cell lines, suggesting a dual role as both anti-inflammatory and anticancer agents .

Properties

IUPAC Name

ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O4.ClH/c1-5-33-27(32)26-20(3)30(21-8-6-19(2)7-9-21)25-11-10-23(16-24(25)26)34-18-22(31)17-29-14-12-28(4)13-15-29;/h6-11,16,22,31H,5,12-15,17-18H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZMWWTWKWBGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCN(CC3)C)O)C4=CC=C(C=C4)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052545-35-3
Record name 1H-Indole-3-carboxylic acid, 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-2-methyl-1-(4-methylphenyl)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052545-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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